molecular formula C40H83N2O5PS B10862250 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine

Cat. No.: B10862250
M. Wt: 735.1 g/mol
InChI Key: WLWWVTPUDQTUJU-KDXMTYKHSA-N
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Chemical Reactions Analysis

Thioetheramide-PC undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Thioetheramide-PC is unique due to its dual interaction with the catalytic and activator sites of sPLA2. Similar compounds include:

These compounds share structural similarities with Thioetheramide-PC but may differ in their binding affinities and specific inhibitory effects on sPLA2.

Biological Activity

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, commonly referred to as Thioetheramide-PC, is a structurally modified phospholipid with significant biological activity, particularly as an inhibitor of secretory phospholipase A2 (sPLA2). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases and its role in cellular signaling.

  • Molecular Formula : C₄₅H₉₃N₂O₄PS
  • Molecular Weight : 789.27 g/mol
  • CAS Number : 116457-99-9

Thioetheramide-PC functions primarily as a competitive, reversible inhibitor of sPLA2. It interacts with the catalytic site of the enzyme, inhibiting its ability to hydrolyze phospholipids, which is crucial in the release of free fatty acids and lysophospholipids involved in inflammatory processes. The compound exhibits an IC50 value of approximately 2 μM for sPLA2 inhibition .

Inhibition of Phospholipase A2

sPLA2 enzymes play pivotal roles in various physiological and pathological processes, including inflammation and cancer. By inhibiting these enzymes, Thioetheramide-PC can potentially mitigate excessive inflammatory responses that contribute to diseases such as coronary artery disease and acute respiratory distress syndrome .

Case Studies and Research Findings

  • Inflammation and Cardiovascular Disease : Research indicates that high levels of sPLA2 are associated with increased vascular inflammation. Thioetheramide-PC's inhibitory effects may help reduce this inflammation, thereby lowering the risk of coronary events .
  • Cellular Signaling : The metabolites produced by sPLA2 activity, such as arachidonic acid, are involved in signaling pathways that regulate gene expression and maintain membrane integrity. By inhibiting sPLA2, Thioetheramide-PC may influence these pathways positively .
  • Cancer Research : In studies examining the role of sPLA2 in tumor progression, Thioetheramide-PC has been shown to alter cell function by modulating lipid signaling pathways that are critical for cancer cell survival and proliferation .

Data Table: Inhibition Studies

Study ReferenceIC50 Value (μM)Effect Observed
ApexBio 2Inhibition of sPLA2 activity
Cayman Chemical 2Reduction in inflammatory markers
MedChemExpress 2Modulation of lipid signaling pathways

Properties

Molecular Formula

C40H83N2O5PS

Molecular Weight

735.1 g/mol

IUPAC Name

[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/t39-/m0/s1

InChI Key

WLWWVTPUDQTUJU-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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